Cas no 14835-94-0 (Benzene,1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]-)
14835-94-0 structure
Product Name:Benzene,1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]-
N.o CAS:14835-94-0
MF:C14H9Cl3
MW:283.58026099205
CID:212838
PubChem ID:84664
Update Time:2025-04-19
Benzene,1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]- Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzene,1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]-
- 1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
- Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)-
- 1-CHLORO-2-(O-CHLOROPHENYL)-2-(P-CHLOROPHENYL)ETHYLENE
- 1-Chloro-2-o-chlorophenyl-2-p'-chlorophenylethylene
- 2-Chlor-1-(2-chlor-phenyl)-1-(4-chlor-phenyl)-aethen
- 2-Chlor-1-(2-chlorphenyl)-1-(4-chlorphenyl)-ethylen
- 2-chloro-1-(2-chloro-phenyl)-1-(4-chloro-phenyl)-ethene
- 14835-94-0
- 1-(o-Chlorophenyl)-1-(p-chlorophenyl)-2-chloroethylene
- Benzene, 1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]-
- o,p'-TDE olefin
- NSC-61752
- DTXSID20864540
- NSC 61752
- 1-Chlor-2-(2-chlorphenyl)-2-(4-chlorphenyl)-ethen
- J2AW3JH9AD
- Benzene, 1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]-, (E)-
- trans-1-Chloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene
- NS00004566
- 25394-54-1
- TDE, o,p'-, olefin
- AI3-50185
-
- Inchi: 1S/C14H9Cl3/c15-9-13(10-5-7-11(16)8-6-10)12-3-1-2-4-14(12)17/h1-9H
- Chave InChI: OQMWNKDFIAFJEO-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(=CCl)C1C=CC(=CC=1)Cl
Propriedades Computadas
- Massa Exacta: 281.97717
- Massa monoisotópica: 281.977
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 2
- Complexidade: 267
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 1
- Superfície polar topológica: 0A^2
- XLogP3: 6.1
Propriedades Experimentais
- Densidade: 1.315
- Ponto de ebulição: 375.9°Cat760mmHg
- Ponto de Flash: 262.4°C
- Índice de Refracção: 1.614
- PSA: 0
- LogP: 5.62140
Benzene,1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]- Literatura Relacionada
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
14835-94-0 (Benzene,1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]-) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
CN Fornecedor
Reagente
SunaTech Inc.
Membro Ouro
CN Fornecedor
Reagente
Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Yunnanjiuzhen
Membro Ouro
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel